molecular formula C15H31Br B14300692 8-Bromopentadecane CAS No. 114813-40-0

8-Bromopentadecane

Cat. No.: B14300692
CAS No.: 114813-40-0
M. Wt: 291.31 g/mol
InChI Key: YVESLJYIWHENDY-UHFFFAOYSA-N
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Description

8-Bromopentadecane (C₁₅H₃₁Br) is a brominated alkane with a 15-carbon chain and a bromine atom substituted at the 8th carbon position. This structural feature distinguishes it from primary bromoalkanes (e.g., 1-bromopentadecane) and places it in the category of secondary bromides. Brominated alkanes are commonly used as intermediates in organic synthesis, surfactants, or phase-transfer catalysts due to their reactivity in substitution and elimination reactions.

Properties

CAS No.

114813-40-0

Molecular Formula

C15H31Br

Molecular Weight

291.31 g/mol

IUPAC Name

8-bromopentadecane

InChI

InChI=1S/C15H31Br/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3

InChI Key

YVESLJYIWHENDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromopentadecane can be synthesized through the bromination of pentadecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with pentadecane to form 8-Bromopentadecane .

Industrial Production Methods: In an industrial setting, the production of 8-Bromopentadecane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature .

Chemical Reactions Analysis

Types of Reactions: 8-Bromopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromopentadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromopentadecane primarily involves its reactivity as a brominated alkane. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Key Observations :

  • Chain Length Effects : Longer chains (e.g., 1-bromooctadecane) exhibit higher molecular weights and boiling points compared to shorter analogs like 1-bromopentane.
  • Bromine Position : Secondary bromides (e.g., 8-bromopentadecane) typically have lower reactivity in SN2 reactions compared to primary bromides (e.g., 1-bromopentadecane), favoring elimination or SN1 mechanisms under specific conditions.

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